molecular formula C9H15N3 B8694657 N',N'-dimethyl-N-pyridin-4-ylethane-1,2-diamine

N',N'-dimethyl-N-pyridin-4-ylethane-1,2-diamine

Cat. No.: B8694657
M. Wt: 165.24 g/mol
InChI Key: VCPZESIOTVDMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine is an organic compound with the molecular formula C10H17N3 It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-4-yl group and the other nitrogen atom is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine typically involves the reaction of pyridin-4-ylamine with N,N-dimethylethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine can be compared with other similar compounds, such as:

    N,N-dimethyl-N-pyridin-2-ylethane-1,2-diamine: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.

    N,N-dimethyl-N-pyridin-3-ylethane-1,2-diamine: Similar structure but with the pyridine ring attached at the 3-position.

    N,N-dimethyl-N-pyridin-4-ylmethyl-ethane-1,2-diamine: Similar structure but with a methyl group attached to the pyridine ring.

The uniqueness of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of dimethyl groups can affect the compound’s ability to form complexes and interact with molecular targets .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N',N'-dimethyl-N-pyridin-4-ylethane-1,2-diamine

InChI

InChI=1S/C9H15N3/c1-12(2)8-7-11-9-3-5-10-6-4-9/h3-6H,7-8H2,1-2H3,(H,10,11)

InChI Key

VCPZESIOTVDMFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared by following the procedure of Example 15, Part B, except substituting N-(2-dimethylaminoethyl)-N-(4-pyridyl)acetamide from Part A above for N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide. The product has b.p. 120°-128°/0.7 mm.
Name
N-(2-dimethylaminoethyl)-N-(4-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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